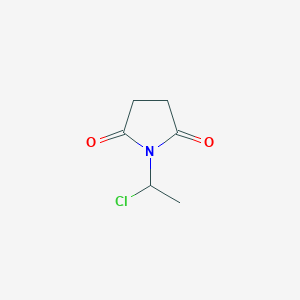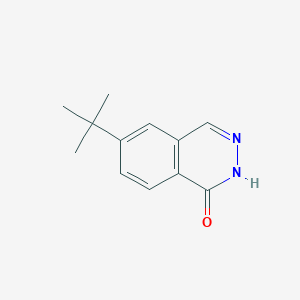
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL: is an organic compound that features a thiazole ring substituted with a chloromethyl group and a phenol group The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL typically involves the chloromethylation of a thiazole derivative. One common method includes the reaction of 2-aminothiazole with paraformaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then reacted with phenol under basic conditions to yield the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as zinc iodide can be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloromethyl group in 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols, leading to the formation of various derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Various substituted thiazole derivatives.
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole compounds.
Aplicaciones Científicas De Investigación
Chemistry:
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is used as an intermediate in the synthesis of more complex thiazole derivatives. These derivatives are explored for their potential as catalysts in organic reactions and as building blocks in polymer chemistry.
Biology and Medicine:
In medicinal chemistry, this compound and its derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. The thiazole ring is known for its biological activity, and the presence of the phenol group enhances its potential as a pharmacophore.
Industry:
The compound is used in the development of new materials, including polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The biological activity of 4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules.
Comparación Con Compuestos Similares
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
2-(Chloromethyl)-1,3-thiazole: Lacks the phenol group, making it less versatile in terms of chemical reactivity.
4-(Chloromethyl)thiazole: A simpler structure with only the thiazole ring and chloromethyl group.
Uniqueness:
4-(4-(CHLOROMETHYL)THIAZOL-2-YL)PHENOL is unique due to the presence of both the phenol and thiazole groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H8ClNOS |
|---|---|
Peso molecular |
225.70 g/mol |
Nombre IUPAC |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]phenol |
InChI |
InChI=1S/C10H8ClNOS/c11-5-8-6-14-10(12-8)7-1-3-9(13)4-2-7/h1-4,6,13H,5H2 |
Clave InChI |
VYYJVIFTHUOUGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CS2)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)
![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)




![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)







